Methyltrioctylammonium hydrogen sulfate
Overview
Description
Methyltrioctylammonium hydrogen sulfate, with the chemical formula C25H54NO4S, is a quaternary ammonium salt. It consists of a methyl group attached to a trioctylammonium cation and a hydrogen sulfate anion . This compound is known for its applications as a phase transfer catalyst, facilitating the transfer of ions between immiscible phases and enabling the synthesis of various compounds .
Mechanism of Action
Target of Action
Methyltrioctylammonium hydrogen sulfate is a quaternary ammonium salt that primarily targets the extraction of certain compounds from mixtures . It is also used as a phase transfer catalyst in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, which results in the extraction of certain compounds from mixtures . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase into another where reaction can take place .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the extraction and catalysis processes. The compound’s ability to selectively extract certain compounds from mixtures and its role as a phase transfer catalyst can influence various biochemical reactions .
Pharmacokinetics
As a quaternary ammonium salt, it is soluble in water , which may influence its absorption and distribution. Its impact on bioavailability would depend on the specific context of its use.
Result of Action
The result of this compound’s action is the successful extraction of certain compounds from mixtures and the facilitation of various chemical reactions as a phase transfer catalyst . This can lead to the acceleration of chemical reactions and the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature . Its solubility in water and some organic solvents like ethanol and acetone can also affect its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium hydrogen sulfate can be synthesized through the reaction of trioctylamine with methyl sulfate. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where trioctylamine and methyl sulfate are combined under optimized conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
Methyltrioctylammonium hydrogen sulfate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the hydrogen sulfate anion is replaced by other anions.
Common Reagents and Conditions
Substitution: Acid catalysts are often used to facilitate substitution reactions involving this compound.
Major Products
Scientific Research Applications
Methyltrioctylammonium hydrogen sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyltrioctylammonium chloride: Similar in structure but with a chloride anion instead of hydrogen sulfate.
Tetrabutylammonium hydrogen sulfate: Another quaternary ammonium salt with a different cation structure.
Tridodecylmethylammonium chloride: Similar in function but with a different alkyl chain length.
Uniqueness
Methyltrioctylammonium hydrogen sulfate is unique due to its specific combination of a trioctylammonium cation and a hydrogen sulfate anion, which provides it with distinct phase transfer catalytic properties. Its ability to facilitate the transfer of ions between immiscible phases makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
hydrogen sulfate;methyl(trioctyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.H2O4S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPFHZPVVWJCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H55NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449043 | |
Record name | Methyltrioctylammonium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59158-14-4 | |
Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59158-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltricaprylylammonium bisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltrioctylammonium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octanainium, N-methyl-N,N-dioctyl-, sulfate (1:1)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTRICAPRYLYLAMMONIUM BISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK5C0BIA55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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